molecular formula C24H16 B14207553 1,2-Dihydro-5,5'-biacenaphthylene CAS No. 749921-52-6

1,2-Dihydro-5,5'-biacenaphthylene

Cat. No.: B14207553
CAS No.: 749921-52-6
M. Wt: 304.4 g/mol
InChI Key: ZKKJLJZVPHIMRN-UHFFFAOYSA-N
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Description

1,2-Dihydro-5,5'-biacenaphthylene is a partially hydrogenated bipolycyclic aromatic hydrocarbon (bi-PAH) characterized by two fused acenaphthylene units sharing a central bond. Unlike its fully conjugated counterpart, 5,5'-biacenaphthylene, this compound features hydrogenation at the 1,2-positions of one or both naphthalene moieties (Figure 1). This structural modification reduces conjugation, altering its electronic properties, reactivity, and spectroscopic behavior .

The compound is synthesized via methods detailed in the chemical literature, including controlled hydrogenation of 5,5'-biacenaphthylene or direct coupling of modified acenaphthene precursors . Its purification typically involves chromatography and recrystallization to achieve high purity for spectroscopic studies .

Properties

CAS No.

749921-52-6

Molecular Formula

C24H16

Molecular Weight

304.4 g/mol

IUPAC Name

5-(1,2-dihydroacenaphthylen-5-yl)acenaphthylene

InChI

InChI=1S/C24H16/c1-3-15-7-9-17-11-13-19(21(5-1)23(15)17)20-14-12-18-10-8-16-4-2-6-22(20)24(16)18/h1-7,9,11-14H,8,10H2

InChI Key

ZKKJLJZVPHIMRN-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)C4=CC=C5C=CC6=C5C4=CC=C6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dihydro-5,5’-biacenaphthylene typically involves the coupling of two acenaphthylene units. One common method is the catalytic hydrogenation of acenaphthylene in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield the desired product.

Industrial Production Methods

Industrial production of 1,2-Dihydro-5,5’-biacenaphthylene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1,2-Dihydro-5,5’-biacenaphthylene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound back to its fully hydrogenated form using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions can introduce functional groups onto the aromatic rings, using reagents such as halogens (e.g., bromine) or nitro groups (e.g., nitric acid).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Bromine (Br2) in carbon tetrachloride (CCl4) for bromination.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Fully hydrogenated acenaphthylene.

    Substitution: Halogenated or nitrated acenaphthylene derivatives.

Scientific Research Applications

1,2-Dihydro-5,5’-biacenaphthylene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex polycyclic aromatic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1,2-Dihydro-5,5’-biacenaphthylene involves its interaction with molecular targets through π-π stacking interactions and hydrophobic effects. These interactions can influence the compound’s binding affinity and specificity towards various biological targets, such as enzymes and receptors. The pathways involved may include signal transduction and metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Key Comparative Insights:

Structural and Electronic Differences :

  • The partial hydrogenation in 1,2-Dihydro-5,5'-biacenaphthylene disrupts conjugation, leading to a redshift in absorption spectra compared to 5,5'-biacenaphthylene . This reduction in π-electron delocalization also lowers fluorescence quantum yield .
  • In contrast, fully conjugated systems like 9,9'-biphenanthrene and 5,5'-biacenaphthylene exhibit stronger fluorescence due to extended aromaticity .

Fluorescence Quenching: 1,2-Dihydro-5,5'-biacenaphthylene shows pronounced sensitivity to nitromethane, with emission intensity reduced to 10–25% of its original value. This contrasts with 9,9'-bianthracene, which retains ~70% emission under similar conditions . The dihydro compound’s higher quenching efficiency is attributed to its reduced conjugation, which enhances interactions with polar solvents or quenchers .

Synthetic and Stability Considerations :

  • Synthesis of the dihydro derivative requires precise hydrogenation conditions to avoid over-reduction, unlike the straightforward radical coupling used for 5,5'-biacenaphthylene .
  • Stability assessments suggest that hydrogenation introduces vulnerability to oxidative degradation, whereas fully aromatic bi-PAHs (e.g., 9,9'-biphenanthrene) are more chemically inert .

Reactivity Trends :

  • Analogous to dihydro derivatives in other systems (e.g., spiro-cyclopentane pseudo-indoxyl), hydrogenation in 1,2-Dihydro-5,5'-biacenaphthylene may slow acid/base-catalyzed rearrangements due to steric and electronic effects .

Research Implications

Comparative data with fully conjugated analogs also inform material science applications, where tuning conjugation length can optimize optical or electronic performance .

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